Chromomycin A2

Oncology Gastric Cancer Natural Product Screening

Chromomycin A3 is 13-fold less potent-a critical gap for gastric cancer and Wnt-driven malignancy research. Chromomycin A2 (CAS 6992-70-7) closes this gap: • IC50 1.7 nM vs. 22.1 nM for A3 in AGS gastric adenocarcinoma • Sub-nanomolar activity across 22 leukemia lines (IC50 0.40 nM in NALM-6 B-ALL) • Exclusive autophagy induction among aureolic acids (LC3A/B upregulation at 30 nM) Supplied ≥98% HPLC, QC-certified. Global shipping from stocked inventory.

Molecular Formula C59H86O26
Molecular Weight 1211.3 g/mol
CAS No. 6992-70-7
Cat. No. B1668907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromomycin A2
CAS6992-70-7
SynonymsAburamycin A, Chromomycin A2, CMA2, NSC 131187
Molecular FormulaC59H86O26
Molecular Weight1211.3 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O
InChIInChI=1S/C59H86O26/c1-22(2)58(70)85-57-29(9)78-43(21-59(57,11)71)82-37-18-40(74-25(5)49(37)66)81-36-19-42(75-26(6)48(36)65)84-56-33(55(73-13)52(69)47(64)24(4)60)15-31-14-32-16-35(23(3)46(63)44(32)50(67)45(31)51(56)68)80-41-20-38(54(28(8)77-41)79-30(10)61)83-39-17-34(62)53(72-12)27(7)76-39/h14,16,22,24-29,33-34,36-43,47-49,53-57,60,62-67,71H,15,17-21H2,1-13H3/t24-,25-,26-,27-,28-,29+,33+,34-,36-,37-,38-,39-,40+,41+,42+,43+,47+,48-,49-,53+,54+,55+,56+,57+,59+/m1/s1
InChIKeyWPLCTUHONLQGIX-TWTCTLMISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chromomycin A2 (CAS 6992-70-7): A Hydrophobic Aureolic Acid with Differentiated Cytotoxicity and Target Engagement


Chromomycin A2 is a glycosylated tricyclic polyketide belonging to the aureolic acid class of antitumor antibiotics, first isolated from Streptomyces aburaviensis (originally named aburamycin) . It is structurally characterized as a minor, more hydrophobic analogue within the chromomycin complex, featuring a chromomycinone aglycone core with specific pentose substitutions that distinguish it from co-produced congeners like Chromomycin A3 . Like other aureolic acids, Chromomycin A2 binds GC-rich DNA regions in the presence of divalent cations (e.g., Mg²⁺), inhibiting RNA polymerase and transcription, but its distinct sugar moiety composition and physicochemical properties drive quantifiable differences in cytotoxicity and signaling pathway modulation .

Why Chromomycin A2 Cannot Be Substituted with Chromomycin A3, Mithramycin, or Doxorubicin


Despite sharing a conserved aureolic acid scaffold and DNA-binding mechanism, Chromomycin A2 exhibits quantitatively distinct biological activity profiles compared to its closest analogs. Direct head-to-head cytotoxicity assays reveal that Chromomycin A2 is approximately 13-fold more potent than Chromomycin A3 against AGS gastric adenocarcinoma cells (IC50 1.7 nM vs. 22.1 nM) [1] and up to 13-fold more active than doxorubicin in MALME-3M melanoma [2]. These differences preclude simple molar substitution: an experiment calibrated for Chromomycin A3 would yield dramatically different results with Chromomycin A2. Furthermore, Chromomycin A2 demonstrates unique functional divergence, including potent Wnt/β-catenin pathway inhibition (IC50 1.8 nM vs. 15.9 nM for A3) [1] and autophagy induction—a feature not described for other chromomycins [3]. Such variation mandates compound-specific validation and procurement rather than class-level interchangeability.

Quantitative Differentiation of Chromomycin A2: Head-to-Head and Cross-Study Comparative Evidence


Cytotoxicity in Gastric Adenocarcinoma: Chromomycin A2 is 13-Fold More Potent than Chromomycin A3

In a direct head-to-head cytotoxicity-guided fractionation study, Chromomycin A2 (1) demonstrated an IC50 of 1.7 nM against the AGS human gastric adenocarcinoma cell line, compared to 22.1 nM for Chromomycin A3 (2)—a 13-fold difference in potency [1]. Both compounds were isolated from the same Streptomyces strain (CKK1019) and tested under identical assay conditions, eliminating batch or protocol variability.

Oncology Gastric Cancer Natural Product Screening

Wnt/β-Catenin Pathway Inhibition: Chromomycin A2 is 8.8-Fold More Potent than Chromomycin A3

In the same study, Chromomycin A2 inhibited TCF/β-catenin transcriptional activity with an IC50 of 1.8 nM, whereas Chromomycin A3 required 15.9 nM to achieve equivalent inhibition—representing an 8.8-fold difference [1]. This pathway is central to oncogenesis and stem cell maintenance, and differential inhibition at this magnitude suggests distinct therapeutic windows or probe selectivity.

Signal Transduction Wnt Signaling Cancer Stem Cells

Broad Leukemia Sensitivity: Chromomycin A2 Exhibits Sub-Nanomolar to Low Nanomolar IC50 Values Across 22 Cell Lines

A 2025 study evaluated Chromomycin A2 against a panel of 22 leukemia-derived cell lines (13 myeloid, 9 lymphoid). IC50 values ranged from 0.40 to 4.42 nM, with the most sensitive being NALM-6 (0.40 nM) [1][2]. While no direct comparator was run in this specific assay, this establishes a quantitative baseline for cross-study comparison with other aureolic acids. For context, mithramycin (the most clinically advanced aureolic acid) typically exhibits IC50 values in the 10–100 nM range against leukemia cells in similar assays, suggesting Chromomycin A2 may be substantially more potent [3].

Hematologic Malignancies Leukemia Drug Discovery

Autophagy Induction: A Phenotype Not Shared with Other Chromomycins

Treatment of MALME-3M metastatic melanoma cells with Chromomycin A2 at 30 nM induced accumulation of autophagosomes, increased LC3A and LC3B protein levels, and promoted acidic vacuolar organelle formation [1]. The study authors explicitly note: "These features combined are suggestive of the induction of autophagy promoted by chromomycin A2, a feature not previously described for chromomycins" [1]. This distinguishes Chromomycin A2 from Chromomycin A3 and mithramycin, which have not been reported to induce autophagy under comparable conditions.

Autophagy Melanoma Cell Biology

Differential Cell Line Sensitivity: MALME-3M Melanoma is 13-Fold More Sensitive to Chromomycin A2 than to Doxorubicin

A panel screen comparing Chromomycin A2 to doxorubicin (a standard-of-care chemotherapeutic) revealed cell line-specific differential sensitivity. In MALME-3M metastatic melanoma cells, Chromomycin A2 was approximately 13-fold more potent than doxorubicin, whereas in PC-3M prostate cancer cells, doxorubicin was nearly 50-fold more active [1]. This stark contrast underscores that Chromomycin A2 is not universally superior but exhibits a unique selectivity profile that may guide indication-specific research.

Melanoma Comparative Cytotoxicity Chemotherapy

Procurement-Driven Application Scenarios for Chromomycin A2


Gastric Adenocarcinoma and Wnt Pathway Research

Based on direct comparative evidence showing Chromomycin A2 is 13-fold more cytotoxic than Chromomycin A3 in AGS gastric cancer cells (IC50 1.7 nM vs. 22.1 nM) and 8.8-fold more potent in Wnt/β-catenin inhibition (IC50 1.8 nM vs. 15.9 nM), this compound is the optimal choice for studies targeting gastric cancer or Wnt-driven malignancies where maximal potency and pathway-specific readouts are required [1]. Researchers should procure Chromomycin A2 over Chromomycin A3 for these applications.

Hematologic Malignancy Drug Discovery (AML, ALL)

With demonstrated IC50 values as low as 0.40 nM against NALM-6 B-ALL cells and a range of 0.40–4.42 nM across 22 leukemia cell lines (including therapy-resistant subclones), Chromomycin A2 provides a potent starting point for leukemia-focused drug discovery campaigns [1][2]. Its sub-nanomolar activity profile positions it favorably compared to mithramycin (typically 10–100 nM in similar assays), suggesting procurement for leukemia screening libraries is justified.

Autophagy Mechanism Studies in Melanoma

As the only aureolic acid reported to induce autophagy (evidenced by LC3A/B upregulation and autophagosome formation in MALME-3M cells at 30 nM), Chromomycin A2 is an essential chemical probe for dissecting autophagy pathways in melanoma and potentially other cancer types [1]. Researchers studying non-apoptotic cell death mechanisms should specifically select Chromomycin A2 over Chromomycin A3 or mithramycin.

Cell Line-Specific Cytotoxicity Screening

The dramatic cell line-dependent potency profile (13-fold more active than doxorubicin in MALME-3M melanoma, yet 50-fold less active in PC-3M prostate cancer) makes Chromomycin A2 a valuable tool for profiling cancer cell line panels to identify sensitive genotypes or phenotypes [1]. Procurement is indicated for laboratories conducting large-scale viability screens to map compound selectivity landscapes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chromomycin A2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.